molecular formula C18H16Cl2N4OS B11663379 N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B11663379
M. Wt: 407.3 g/mol
InChI Key: SVWPDCQJVONQRM-SSDVNMTOSA-N
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Description

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound with the following chemical formula:

C20H16Cl2N4OS\text{C}_{20}\text{H}_{16}\text{Cl}_2\text{N}_4\text{OS}C20​H16​Cl2​N4​OS

(molecular weight: 431.34 g/mol). It features a benzimidazole ring system and a dichlorophenyl group. The compound’s IUPAC name reflects its structural components.

Preparation Methods

Synthetic Routes::

    Initial Synthesis:

Industrial Production::
  • Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and yield.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, such as amides, sulfides, or substituted benzimidazoles.

Scientific Research Applications

    Chemistry: Investigated as a potential ligand for metal complexes or catalysts.

    Biology: Studied for its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Explored for potential pharmacological properties (e.g., antimicrobial, antitumor).

    Industry: Used in the synthesis of other compounds or as a building block.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific molecular targets. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16Cl2N4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H16Cl2N4OS/c1-11(12-7-8-13(19)14(20)9-12)22-23-17(25)10-26-18-21-15-5-3-4-6-16(15)24(18)2/h3-9H,10H2,1-2H3,(H,23,25)/b22-11+

InChI Key

SVWPDCQJVONQRM-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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